

# Eudalene: A Comprehensive Physicochemical Profile for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Eudalene**

Cat. No.: **B1617412**

[Get Quote](#)

An In-depth Technical Guide for Scientists and Drug Development Professionals

**Eudalene** (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon. As a derivative of naphthalene, its physicochemical properties are of significant interest in various fields of chemical research, including organic synthesis and medicinal chemistry. This document provides a detailed overview of the known physicochemical properties of **Eudalene**, outlines experimental methodologies for their determination, and presents a logical workflow for its characterization.

## Core Physicochemical Properties

The fundamental physicochemical properties of **Eudalene** are summarized in the table below. These values have been compiled from various chemical databases and literature sources. It is important to note that some of these properties are estimated and should be verified experimentally for critical applications.

| Property          | Value                                                                          | Source(s)                               |
|-------------------|--------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>14</sub> H <sub>16</sub>                                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 184.28 g/mol                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | 1-methyl-7-propan-2-ylnaphthalene                                              | <a href="#">[3]</a>                     |
| CAS Number        | 490-65-3                                                                       | <a href="#">[2]</a>                     |
| Boiling Point     | 284.18 °C at 760 mmHg<br>(estimated)                                           | <a href="#">[4]</a> <a href="#">[5]</a> |
| Melting Point     | Not available in cited literature                                              |                                         |
| Density           | 0.97 g/cm <sup>3</sup> (estimated)                                             | <a href="#">[3]</a>                     |
| Water Solubility  | 2.008 mg/L at 25 °C<br>(estimated)                                             | <a href="#">[4]</a> <a href="#">[5]</a> |
| logP (o/w)        | 5.310 (estimated)                                                              | <a href="#">[4]</a> <a href="#">[5]</a> |
| Vapor Pressure    | 0.005000 mmHg at 25 °C<br>(estimated)                                          | <a href="#">[4]</a> <a href="#">[5]</a> |
| Flash Point       | 125.80 °C (estimated)                                                          | <a href="#">[4]</a> <a href="#">[5]</a> |
| Appearance        | Not specified (likely a liquid or<br>low-melting solid at room<br>temperature) |                                         |

## Spectral Data

Detailed spectral analyses are crucial for the structural confirmation and purity assessment of **Eudalene**.

### Mass Spectrometry (MS)

The mass spectrum of **Eudalene** provides information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) provides a

reference mass spectrum for **Eudalene** (Naphthalene, 1-methyl-7-(1-methylethyl)-).[6] The molecular ion peak ( $[M]^+$ ) would be expected at  $m/z$  184, corresponding to its molecular weight.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **Eudalene** is expected to show characteristic signals for aromatic protons in the range of 6.5-8.0  $\delta$ .[7] The methyl and isopropyl protons will appear in the aliphatic region.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 110 and 140  $\delta$ .[8] The carbons of the methyl and isopropyl groups will resonate at higher field strengths.

## Infrared (IR) Spectroscopy

The IR spectrum of **Eudalene**, as an aromatic hydrocarbon, is expected to exhibit the following characteristic absorption bands:

- C-H stretching (aromatic): 3100-3000  $\text{cm}^{-1}$ [9]
- C-H stretching (aliphatic): Below 3000  $\text{cm}^{-1}$ [9]
- C=C stretching (aromatic ring): 1600-1585  $\text{cm}^{-1}$  and 1500-1400  $\text{cm}^{-1}$ [9]
- C-H out-of-plane bending: 900-675  $\text{cm}^{-1}$ , the pattern of which can be indicative of the substitution on the naphthalene ring.[9]

## Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of **Eudalene**.

### Determination of Melting Point

A precise melting point is a key indicator of purity for solid compounds.[10]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)[11]

- Capillary tubes[11]
- Sample of **Eudalene**

Procedure:

- Ensure the **Eudalene** sample is crystalline. If it is a liquid at room temperature, this method is not applicable.
- Load a small amount of the finely powdered **Eudalene** into a capillary tube to a height of 2-3 mm.[12]
- Place the capillary tube into the heating block of the melting point apparatus.[10]
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[11]

## Spectroscopic Analysis

### 1. NMR Spectroscopy Sample Preparation

Materials:

- **Eudalene** sample (5-25 mg for  $^1\text{H}$ , 50-100 mg for  $^{13}\text{C}$ )[13]
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )[14]
- NMR tube (5 mm diameter)[15]
- Pipette and filter plug (glass wool)[14]

Procedure:

- Dissolve the appropriate amount of **Eudalene** in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[16]
- Filter the solution through a pipette with a glass wool plug directly into the clean NMR tube to remove any particulate matter.[14]
- Cap the NMR tube and carefully label it.
- The sample is now ready for analysis in an NMR spectrometer.

## 2. IR Spectroscopy Sample Preparation (for liquid **Eudalene**)

### Materials:

- **Eudalene** sample
- Salt plates (e.g., KBr, NaCl)
- Pipette

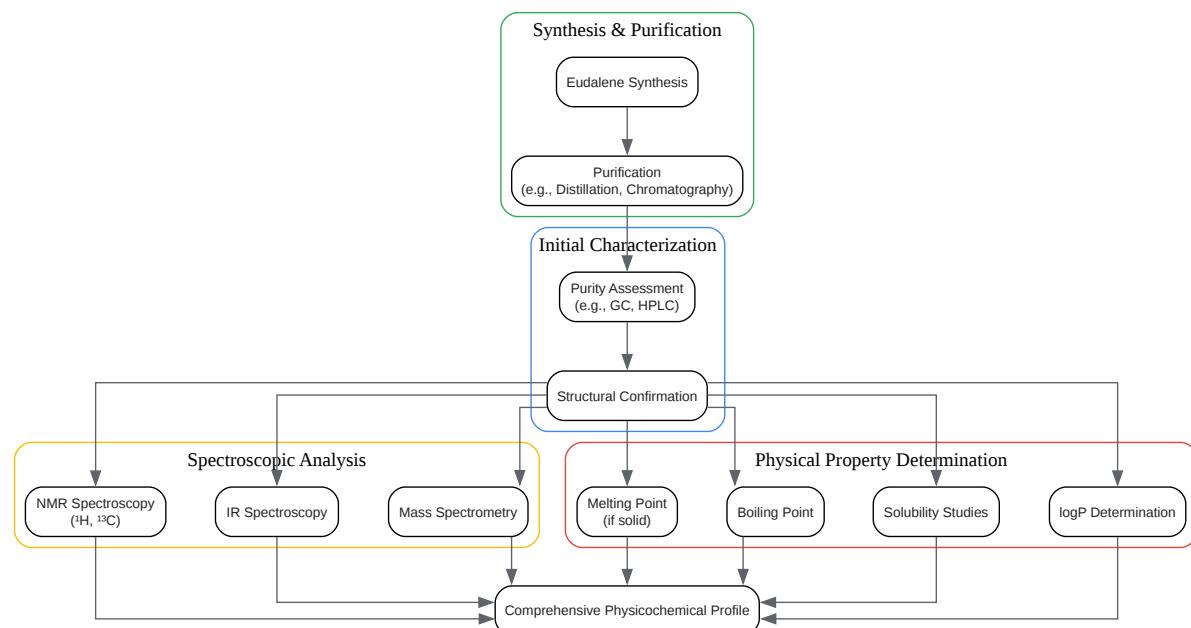
### Procedure:

- Place a small drop of liquid **Eudalene** onto the center of a clean, dry salt plate.
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Place the sandwiched plates into the sample holder of the IR spectrometer for analysis.

## 3. Mass Spectrometry

### Instrumentation:

- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)


### Procedure:

- Introduce a small amount of the **Eudalene** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

- The sample is vaporized and then ionized.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- The resulting mass spectrum is recorded and analyzed.

## Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized or isolated sample of **Eudalene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Physicochemical Characterization of **Eudalene**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Eudalene, picrate | C<sub>20</sub>H<sub>19</sub>N<sub>3</sub>O<sub>7</sub> | CID 245060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. bocsci.com [bocsci.com]
- 4. eudalene, 490-65-3 [thegoodscentscompany.com]
- 5. eudalene, 490-65-3 [perflavory.com]
- 6. Naphthalene, 1-methyl-7-(1-methylethyl)- [webbook.nist.gov]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 16. organomation.com [organomation.com]
- To cite this document: BenchChem. [Eudalene: A Comprehensive Physicochemical Profile for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617412#what-are-the-physicochemical-properties-of-eudalene>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)